Suritozole - 110623-33-1

Suritozole

Catalog Number: EVT-282830
CAS Number: 110623-33-1
Molecular Formula: C10H10FN3S
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Suritozole is a member of triazoles.
Synthesis Analysis

The synthesis of Suritozole involves several critical steps:

  1. Reaction of Monomethylhydrazine and Methyl Isothiocyanate: This initial reaction produces 2,4-dimethylthiosemicarbazide.
  2. Amide Formation with 3-Fluorobenzoyl Chloride: In this step, 2,4-dimethylthiosemicarbazide reacts with 3-fluorobenzoyl chloride to yield the amide derivative.
  3. Cyclization: The final step involves cyclization to form Suritozole.

Industrial Production Methods

For industrial-scale production, these synthetic routes are optimized to enhance yield and purity. The process often employs hybrid models of parallel and consecutive reactions, which have been shown to improve efficiency during scale-up operations.

Molecular Structure Analysis

Suritozole's molecular formula is C11H12ClFN4SC_11H_{12}ClFN_4S, with a molecular weight of approximately 223.0579 g/mol. The structure features a thiosemicarbazide backbone with a fluorobenzoyl moiety attached.

Structural Characteristics

  • Functional Groups: The presence of a thiosemicarbazide group contributes to its reactivity and potential biological activity.
  • Geometry: The compound exhibits a planar structure due to the conjugation between the aromatic ring and the thiosemicarbazide group, which may influence its interaction with biological targets.
Chemical Reactions Analysis

Suritozole participates in various chemical reactions:

  1. Oxidation: Under specific conditions, Suritozole can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: It can undergo reduction reactions facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Substitution involving the fluorophenyl group is common, allowing for the introduction of various functional groups under suitable conditions.

Major Products

The products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation may yield oxidized derivatives, while reduction can lead to various reduced forms of Suritozole.

Mechanism of Action

Suritozole functions primarily as a partial inverse agonist at the gamma-aminobutyric acid A receptor site on the ion channel complex. This action modulates inhibitory neurotransmission in the brain:

  • Receptor Interaction: By partially inhibiting gamma-aminobutyric acid A receptors, Suritozole enhances cognitive functions without inducing anxiety or convulsions.
  • Neurobiological Effects: Its unique mechanism positions it as a potential candidate for treating cognitive disorders such as Alzheimer’s disease and depression .
Physical and Chemical Properties Analysis

Suritozole exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on the solvent used; specific data indicate solubility in organic solvents.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary but typically falls within expected ranges for similar compounds.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns, making it versatile in synthetic applications.
Applications

Suritozole has several scientific applications:

  1. Medicinal Chemistry: It is investigated for its potential in treating cognitive disorders due to its action on gamma-aminobutyric acid A receptors.
  2. Neurobiological Research: The compound serves as a model for studying interactions at benzodiazepine receptors, aiding in understanding neurological pathways.
  3. Pharmaceutical Development: Its unique properties make it a candidate for developing new therapeutic agents aimed at enhancing cognitive function while minimizing side effects associated with traditional anxiolytics .
Introduction to Suritozole as a Neuropharmacological Agent

Historical Context and Discovery of Suritozole

Suritozole (developmental codes MDL 26,479 or MDL 26479) emerged in the late 1980s and early 1990s as an investigational small molecule cognition enhancer with the chemical name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and molecular formula C₁₀H₁₀FN₃S [1] [5]. The compound was synthesized through a multi-step chemical process: initially, monomethylhydrazine reacted with methyl isothiocyanate to yield 2,4-dimethylthiosemicarbazide, followed by amide formation with 3-fluorobenzoyl chloride, culminating in cyclization to form the final triazole-3-thione structure [1] [5]. Patents for its synthesis were filed by Hoechst Marion Roussel (later Aventis Pharmaceuticals), indicating industrial interest in its therapeutic potential [1].

Table 1: Key Milestones in Suritozole Development

YearDevelopment PhaseResearch FocusStatus Outcome
1988PreclinicalAntidepressant screeningInitial characterization
1992Phase 1Pharmacokinetics in volunteersEstablished human PK profile [1]
Mid-1990sPhase 2/3Alzheimer’s disease (UK), Major Depressive Disorder (US/UK)Advanced to Phase 3 for AD [2] [7]
Late-1990sDiscontinuedCognitive disordersDevelopment halted despite promising mechanisms

Clinical development progressed through the 1990s, with pharmacokinetic studies confirming its bioavailability in human volunteers [1] [5]. Research peaked with Phase 3 trials for Alzheimer's disease in the United Kingdom and Phase 2 trials for major depressive disorder in both the United States and United Kingdom [2] [7]. Despite promising mechanisms, clinical development was ultimately discontinued without reaching regulatory approval, though the precise reasons remain undocumented in available literature [5] [7].

Significance in GABAergic Modulation Research

Suritozole occupies a unique niche in GABAA receptor pharmacology as a partial inverse agonist at the benzodiazepine receptor site within the GABAA ion channel complex [1] [5]. Unlike classical inverse agonists such as DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) that exhibit potent anxiogenic and pro-convulsant effects, Suritozole demonstrated the ability to modulate GABAergic signaling without inducing anxiety or seizures in preclinical models [1] [6]. This dissociation of effects represented a significant advancement in targeting GABA_A receptors for cognitive enhancement while avoiding detrimental neurological side effects.

The compound's selectivity profile distinguished it from non-selective GABAA negative allosteric modulators (e.g., FG-7142, pentylenetetrazol) that broadly inhibit GABAergic transmission, often producing neurotoxicity [6]. Suritozole's mechanism centered on specific receptor subtypes, though early research predated comprehensive subunit characterization. Contemporary re-evaluation suggests potential α5-subunit selectivity—a property shared by later-developed cognitive enhancers like basmisanil and α5IA that target hippocampal extrasynaptic GABAA receptors [6] [10]. This subunit selectivity may underlie its ability to enhance cognition while avoiding global excitation-inhibition imbalance.

Table 2: Comparative GABA_A Receptor Modulation Profiles

CompoundReceptor TargetAnxiogenic EffectsConvulsant EffectsCognitive Effects
SuritozolePartial inverse agonist (BZD site)AbsentAbsentEnhancement [1] [6]
DMCMFull inverse agonistSevereHighVariable impairment
BenzodiazepinesPositive allosteric modulatorsAnxiolyticAnti-convulsantSedation/memory impairment
α5IASelective α5-NAMAbsentAbsentEnhancement [6]

Rationale for Investigating Inverse Agonism in Cognitive Disorders

The investigation of Suritozole for cognitive disorders stemmed from compelling preclinical evidence linking GABAergic tone to cholinergic function and memory processes. Pioneering studies demonstrated that GABA_A receptors regulate cholinergic neurotransmission in the hippocampus and cerebral cortex—brain regions critical for learning and memory [7] [9]. Excessive GABAergic inhibition in these areas impairs acetylcholine release, contributing to cognitive deficits observed in Alzheimer's disease and other disorders [7]. Suritozole was hypothesized to disinhibit these pathways via its inverse agonist activity, thereby enhancing cholinergic function without direct receptor stimulation.

In rodent models, Suritozole reversed scopolamine-induced memory acquisition deficits and enhanced working memory performance [7] [9]. Notably, a traumatic brain injury study revealed that chronic post-injury administration (initiated 24 hours post-injury) significantly improved spatial memory in rats subjected to fluid-percussion injury, whereas delayed dosing showed limited efficacy [9]. This temporal sensitivity suggested potential neurorestorative mechanisms beyond symptomatic cognitive enhancement, possibly involving long-term potentiation or synaptic plasticity modulation.

The Alzheimer's disease development program specifically leveraged the hypothesis that reducing GABAergic inhibition could counteract cortical hyper-inhibition observed in neurodegenerative conditions. As β-amyloid accumulation disrupts excitatory-inhibitory balance, a selective negative modulator offered a novel approach to rebalance neural circuits [4] [7]. This stood in contrast to acetylcholinesterase inhibitors like donepezil, which directly boost cholinergic signaling but often with limited efficacy and tolerability issues [4]. Suritozole thus represented a mechanistically distinct strategy targeting the inhibitory side of the excitation-inhibition equation.

Table 3: Key Investigated Indications for Suritozole

ConditionHighest Trial PhaseCountries StudiedKey Mechanisms Investigated
Alzheimer's DiseasePhase 3United KingdomGABA_A disinhibition of cortical/hippocampal circuits [2] [7]
Major Depressive DisorderPhase 2United States, United KingdomGABAergic modulation of monoaminergic systems
Traumatic Brain Injury (Cognitive Sequelae)PreclinicalExperimental modelsPost-injury GABA normalization [9]

Properties

CAS Number

110623-33-1

Product Name

Suritozole

IUPAC Name

5-(3-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-4-3-5-8(11)6-7/h3-6H,1-2H3

InChI Key

IWDUZEHNLHFBRZ-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F

Solubility

Soluble in DMSO

Synonyms

2,4-dimethyl-5-(3-fluorophenyl)-3H-1,2,4-triazole-3-thione
MDL 26,479
MDL 26479
MDL-26479
suritozole

Canonical SMILES

CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.